molecular formula C24H26N2O5 B12058336 (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid

Cat. No.: B12058336
M. Wt: 422.5 g/mol
InChI Key: PEMHOAIHPQJNIM-RTWAWAEBSA-N
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Description

The compound (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid is a complex organic molecule. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base like triethylamine.

    Formation of the Pyrrolidinone Ring: The protected amino acid undergoes cyclization to form the pyrrolidinone ring. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling: The final step involves coupling the pyrrolidinone derivative with a suitable carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound can serve as therapeutic agents, including enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic peptides. It is also used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of peptides synthesized using this compound depends on their specific structure and target. Generally, these peptides can interact with proteins, enzymes, or receptors, modulating their activity. The Fmoc group itself does not participate in the biological activity but serves as a protective group during synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(3R)-3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-2-[(3R)-3-(Benzyloxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The use of the Fmoc group in (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid provides several advantages, including ease of removal under mild basic conditions and compatibility with a wide range of reaction conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups like Boc or Cbz, which require harsher conditions for removal.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid

InChI

InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)/t20-,21+/m1/s1

InChI Key

PEMHOAIHPQJNIM-RTWAWAEBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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